molecular formula C9H15ClN6O B1527810 2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol CAS No. 1220016-94-3

2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol

Cat. No.: B1527810
CAS No.: 1220016-94-3
M. Wt: 258.71 g/mol
InChI Key: FATTULMSCULBKH-UHFFFAOYSA-N
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Description

2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol is a useful research compound. Its molecular formula is C9H15ClN6O and its molecular weight is 258.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[4-(4-amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazinyl]-1-ethanol has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H13ClN6OC_{11}H_{13}ClN_6O with a molecular weight of approximately 280.714 g/mol. The structure features a triazine ring and a piperazine moiety, which are key components influencing its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to This compound were tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results showed IC50 values ranging from 3.6 µM to 11.0 µM for the most active derivatives, indicating potent anticancer properties .

Table 1: Cytotoxicity of Triazine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
AHCT-1163.6
BMCF-77.2
CHeLa11.0

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Active compounds induce G0/G1 and G2/M phase arrest in a p53-independent manner.
  • Apoptosis Induction : They promote apoptosis in both wild-type and mutant p53 cells, suggesting a broad applicability across different tumor types .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of specific substituents on the piperazine ring significantly influences the biological activity of the compounds. For instance, variations in substituent groups on the phenyl ring attached to the piperazine can enhance or diminish cytotoxicity .

Table 2: Influence of Substituents on Cytotoxicity

SubstituentIC50 (HCT-116)
4-Trifluoromethyl12.0
3,5-Bis(trifluoromethyl)8.5
4-Nitrophenyl168.0

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that triazine derivatives exhibit antimicrobial activity against various pathogens. For instance, certain analogs have shown modest antimalarial activity .

Case Studies

A notable study focused on the synthesis and evaluation of triazine-based compounds highlighted their potential as dual-action agents targeting both cancer cells and pathogens. The researchers synthesized several derivatives and assessed their biological activities through in vitro assays .

Properties

IUPAC Name

2-[4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN6O/c10-7-12-8(11)14-9(13-7)16-3-1-15(2-4-16)5-6-17/h17H,1-6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATTULMSCULBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189443
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-94-3
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol
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2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol
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2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol

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